molecular formula C11H19NO3 B12972615 tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12972615
M. Wt: 213.27 g/mol
InChI Key: GCUOFLGOGOBDDW-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring a nitrogen atom at position 8 and an oxygen atom at position 3 within its bicyclo[3.2.1]octane scaffold. The tert-butyl carbamate (Boc) group at position 8 serves as a protective group for the amine, enhancing stability and modulating reactivity during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring rigid, conformationally restricted scaffolds . Its structural uniqueness lies in the fusion of oxa (ether) and aza (amine) functionalities, which influence electronic and steric properties critical for molecular interactions.

Properties

IUPAC Name

tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-8-4-5-9(12)7-14-6-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOFLGOGOBDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethylation Reaction

  • Starting Material: N-Boc-pyrrole
  • Reagents: Lithiation reagent (e.g., lithium diisopropylamide, lithium hexamethyldisilazide, or lithium 2,2,6,6-tetramethylpiperidine), paraformaldehyde
  • Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran
  • Conditions:
    • N-Boc-pyrrole is dissolved in the organic solvent.
    • The lithiation reagent is added to generate a lithiated intermediate.
    • Paraformaldehyde is then introduced to perform hydroxymethylation at the 2,5-positions.
  • Molar Ratios: N-Boc-pyrrole : lithiation reagent : paraformaldehyde = 1 : 2.1–2.5 : 3.0–3.5
  • Outcome: Formation of N-Boc-2,5-bis(hydroxymethyl)pyrrole

This step introduces hydroxymethyl groups essential for subsequent cyclization.

Hydrogenation Reaction

  • Substrate: N-Boc-2,5-bis(hydroxymethyl)pyrrole
  • Catalyst: Rhodium on carbon (Rh/C)
  • Solvent: Tetrahydrofuran, ethyl acetate, or isopropanol
  • Conditions:
    • Hydrogenation at 80–120 °C under 1.5–2 MPa hydrogen pressure
    • Produces a cis/trans mixture of N-Boc-2,5-bis(hydroxymethyl)pyrrolidine
  • Purification: Recrystallization from a mixed solvent of isopropanol and n-hexane (mass ratio 1:8–11) to isolate the cis isomer
  • Yield: High purity cis-N-Boc-2,5-bis(hydroxymethyl)pyrrolidine is obtained

This step saturates the pyrrole ring and sets the stereochemistry critical for the bicyclic framework.

Cyclization Reaction

  • Substrate: cis-N-Boc-2,5-bis(hydroxymethyl)pyrrolidine
  • Reagents: Alkali (e.g., triethylamine), sulfonylation reagent (p-toluenesulfonyl chloride or methanesulfonyl chloride)
  • Solvent: Organic solvent such as tetrahydrofuran
  • Conditions:
    • Reaction temperature controlled between -15 °C to 5 °C
    • Molar ratio of substrate : base : sulfonylation reagent = 1 : 2–2.8 : 1–1.3
    • Reaction monitored by thin layer chromatography (TLC)
  • Workup: Quenching with saturated sodium bicarbonate, extraction, washing, drying, and concentration
  • Outcome: Formation of 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
  • Yield: Approximately 91% with purity around 97.9%

This step forms the bicyclic ring system by intramolecular cyclization facilitated by sulfonylation and base-induced ring closure.

Deprotection Reaction

  • Substrate: 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
  • Reagents: Acidic conditions using hydrogen chloride or hydrochloric acid in ethyl acetate
  • Conditions:
    • Reaction temperature maintained at 5–15 °C
    • Reaction time approximately 3 hours
  • Workup: Recrystallization from methanol and cooling to isolate product
  • Outcome: Formation of 3-oxa-8-aza-bicyclo[3.2.1]octane hydrochloride salt
  • Yield: Around 91.9% with purity 99.4%

This step removes the Boc protecting group, yielding the free amine hydrochloride salt suitable for further applications.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents & Conditions Product Yield (%) Purity (%) Notes
1 Hydroxymethylation N-Boc-pyrrole, lithiation reagent, paraformaldehyde, THF N-Boc-2,5-bis(hydroxymethyl)pyrrole - - Molar ratio 1:2.1-2.5:3.0-3.5
2 Hydrogenation Rh/C catalyst, H2 (1.5-2 MPa), 80-120 °C, THF/EtOAc/iPrOH cis/trans N-Boc-2,5-bis(hydroxymethyl)pyrrolidine - - Recrystallization isolates cis isomer
3 Cyclization Triethylamine, p-toluenesulfonyl chloride, THF, -15 to 5 °C 3-oxa-8-aza-bicyclo[3.2.1]octane tert-butyl ester 91 97.9 TLC monitoring, quenching with NaHCO3
4 Deprotection HCl in ethyl acetate, 5-15 °C, 3 h 3-oxa-8-aza-bicyclo[3.2.1]octane hydrochloride 91.9 99.4 Recrystallization from methanol

Research Findings and Considerations

  • The use of N-Boc-pyrrole as a starting material is advantageous due to its commercial availability and stability.
  • Lithiation reagents such as lithium diisopropylamide provide efficient deprotonation for hydroxymethylation.
  • The rhodium-carbon catalyst enables selective hydrogenation with good stereocontrol, critical for obtaining the cis isomer.
  • The cyclization step’s success depends heavily on the choice of sulfonylation reagent and base, with p-toluenesulfonyl chloride and triethylamine being optimal.
  • The deprotection under mild acidic conditions preserves the bicyclic structure while removing the Boc group cleanly.
  • The overall process is scalable and suitable for industrial production due to high yields, purity, and use of cost-effective reagents.

Additional Notes on Stereochemistry and Alternative Methods

  • Enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold has been explored in literature, focusing on stereocontrolled cyclization or desymmetrization of tropinone derivatives, but these methods are more complex and less direct than the above route.
  • The described method emphasizes a practical, high-yielding approach rather than enantioselective synthesis.
  • Storage and handling of tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate require temperature control to maintain stability.

Chemical Reactions Analysis

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate can undergo a variety of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Structural Features and Functional Group Variations
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Features
tert-Butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate Ether (3-oxa), Boc-protected amine C₁₂H₁₉NO₄ 241.28 (analogue) Ether linkage enhances rigidity
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ketone (3-oxo), Boc-protected amine C₁₂H₁₉NO₃ 237.29 Keto group enables nucleophilic additions
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxyl (3-OH), Boc-protected amine C₁₂H₂₁NO₄ 243.30 Hydroxyl allows further derivatization
tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate Amine (3-NH₂), Boc-protected amine C₁₂H₂₂N₂O₂ 226.31 Free amine for coupling reactions
tert-Butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate Ethylamine substituent C₁₄H₂₆N₂O₂ 254.37 Enhanced basicity and solubility

Key Observations :

  • Ether vs. Ketone : The 3-oxa derivative (ether) offers greater hydrolytic stability compared to the 3-oxo analogue (ketone), which may undergo redox reactions .
  • Hydroxyl vs. Amine: The 3-hydroxy variant provides a site for functionalization (e.g., phosphorylation), while the 3-amino derivative is directly reactive in amide bond formation .
Physicochemical Properties
  • Solubility: The 3-hydroxy and 3-amino derivatives exhibit higher aqueous solubility due to polar functional groups, whereas the 3-oxa and 3-oxo analogues are more lipophilic .
  • Stability : Boc-protected amines (e.g., 3-oxa, 3-oxo) are stable under basic conditions but cleaved under acidic conditions. The 3-trifluoroacetyl derivative () shows enhanced stability but requires careful handling due to trifluoroacetyl reactivity .

Biological Activity

tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate, also known as N-Boc-nortropinone, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3 with a molecular weight of approximately 225.288 g/mol. The compound features a bicyclic structure which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC12H19NO3C_{12}H_{19}NO_3
Molecular Weight225.288 g/mol
IUPAC NameThis compound
CAS Number1251016-35-9

Recent studies have indicated that compounds with similar bicyclic structures can act as inhibitors for various enzymes involved in inflammatory pathways. Specifically, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a promising therapeutic target for managing inflammation and pain. By inhibiting NAAA, these compounds can preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related azabicyclic compounds have revealed that modifications to the bicyclic core can significantly impact their biological activity. For instance, variations in substituents on the nitrogen atom and the carboxylate group can enhance potency and selectivity for specific targets .

A notable example is the development of pyrazole azabicyclo[3.2.1]octane derivatives, which exhibited low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM) . This highlights the potential for further optimization of the tert-butyl 3-oxa-8-aza-bicyclo[3.2.1]octane scaffold to improve its efficacy.

Biological Activity Case Studies

  • Anti-inflammatory Activity : In a study examining various azabicyclic compounds, tert-butyl 3-oxa-8-aza-bicyclo[3.2.1]octane derivatives demonstrated significant anti-inflammatory properties through their action on NAAA, suggesting potential applications in treating chronic inflammatory diseases .
  • Analgesic Effects : The preservation of PEA through NAAA inhibition has been linked to analgesic effects in preclinical models, indicating that compounds like tert-butyl 3-oxa-8-aza-bicyclo[3.2.1]octane could be developed into effective pain management therapies .

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